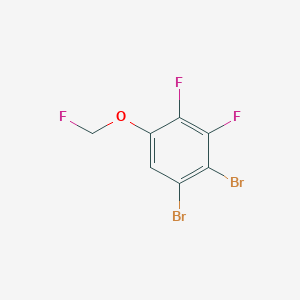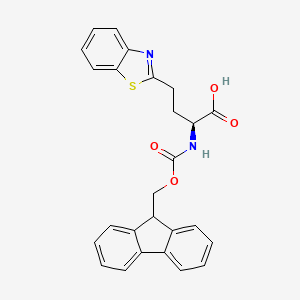
Fmoc-Abu(2){4-(2-Bztz)}-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Abu(2){4-(2-Bztz)}-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aminobutyric acid is protected using the Fmoc group. This is achieved by reacting aminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling with Benzo[d]thiazole: The protected aminobutyric acid is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Abu(2){4-(2-Bztz)}-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Substitution Reactions: The benzo[d]thiazole moiety can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or EDC in the presence of DMAP.
Substitution: Various electrophiles in the presence of a base.
Major Products
Deprotection: Free amino group-containing derivatives.
Coupling: Peptide chains or fragments.
Substitution: Functionalized benzo[d]thiazole derivatives.
Scientific Research Applications
Fmoc-Abu(2){4-(2-Bztz)}-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Investigated for its potential in developing new therapeutic agents.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-Abu(2){4-(2-Bztz)}-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzo[d]thiazole moiety can interact with various biological targets, potentially influencing protein-protein interactions and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Abu-OH: A simpler derivative without the benzo[d]thiazole moiety.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Gly-OH: Contains a glycine residue.
Uniqueness
Fmoc-Abu(2){4-(2-Bztz)}-OH is unique due to the presence of the benzo[d]thiazole moiety, which imparts specific chemical and biological properties. This makes it particularly useful in applications where interactions with biological targets are crucial .
Properties
Molecular Formula |
C26H22N2O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S)-4-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C26H22N2O4S/c29-25(30)22(13-14-24-27-21-11-5-6-12-23(21)33-24)28-26(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,22H,13-15H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI Key |
ZBJDMKFLCVTVKW-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=NC5=CC=CC=C5S4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=NC5=CC=CC=C5S4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
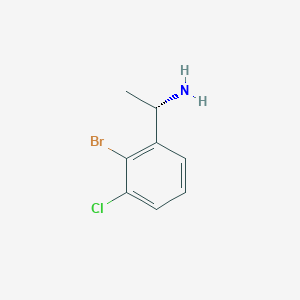
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)
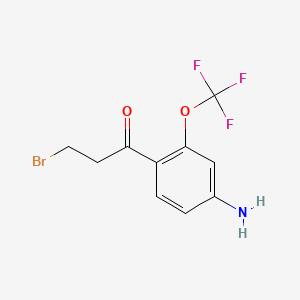
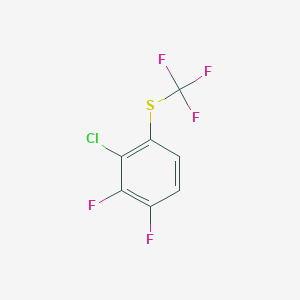
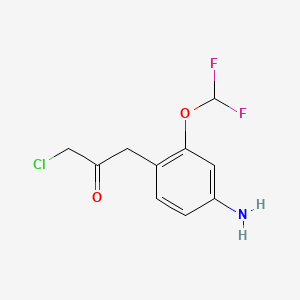
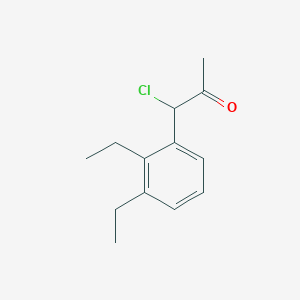
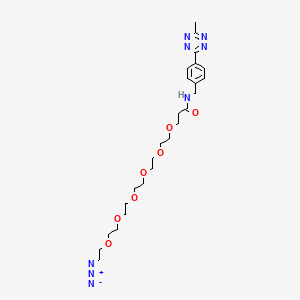

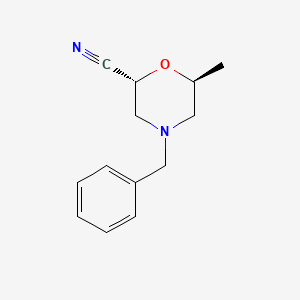
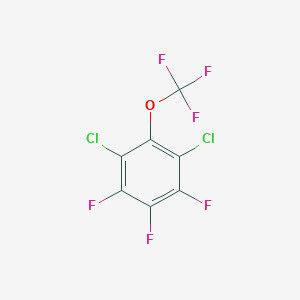
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
